Dihydromyrcenol
Overview
Description
Dihydromyrcenol, also known as 2,6-dimethyl-7-octen-2-ol, is a terpenic compound that has been utilized in various chemical reactions and processes due to its unique chemical properties. It is a hydrated masked form of citronellene and is used in olefin cross-metathesis reactions to solve selectivity issues associated with terpenes that contain multiple double bonds . Dihydromyrcenol is also the subject of research due to its potential applications in the food and pharmaceutical industries, although its practical use is limited by its chemical instability and poor bioavailability .
Synthesis Analysis
The synthesis of dihydromyrcenol can be achieved through the direct hydration of dihydromyrcene, which proceeds selectively in ionic liquid media. This process can be tailored to be either biphasic or triphasic, depending on the requirements, and maintains a high selectivity for dihydromyrcenol over a wide range of reaction conditions . Additionally, dihydromyrcenol can be synthesized from myrcene using disiamylborane in a selective hydroboration reaction, which places the boron atom at the 1-position and, upon oxidation, yields myrcenol .
Molecular Structure Analysis
The molecular structure of dihydromyrcenol plays a crucial role in its reactivity and biological activity. For instance, the conversion of dihydromyricetin (DMY) to myricetin (MY) involves changes in the molecular structure, such as the formation of larger columnar crystals due to the flexibility provided by the 2,3-single bond during crystallization. This structural difference has been found to influence the antioxidant efficiency, with DMY showing superior antioxidative efficiency compared to MY .
Chemical Reactions Analysis
Dihydromyrcenol undergoes various chemical reactions, including cross-metathesis, where it is used with different olefins to afford expected products in good yields. The double bond can be regenerated through an acid-catalyzed elimination reaction, allowing for further cross-metathesis with a second olefin . In the presence of ozone, dihydromyrcenol reacts to form several oxidation products, which differ in their ratios compared to gas-phase reactions, suggesting that surfaces can stabilize larger molecular weight species . Additionally, dihydromyrcenol can be carbonylated using a palladium-tin catalytic system, with the selectivity of the reaction influenced by experimental conditions and co-reactants .
Physical and Chemical Properties Analysis
Dihydromyrcenol's physical and chemical properties are significant in its applications and interactions. Its chemical instability and poor bioavailability are major disadvantages, affected by factors such as heat, pH, and metal ions . Various delivery systems have been explored to improve its solubility and bioavailability, including solid dispersion, nanocapsules, and co-crystallization . The electrochemical behavior of dihydromyrcenol has been studied through voltammetry, demonstrating its potential as an antioxidant . Furthermore, the tissue distribution, excretion, and metabolic profile of dihydromyrcenol have been investigated in rats, revealing rapid distribution and elimination, with most unconverted forms excreted in feces .
Scientific Research Applications
Chemical Synthesis and Reactions
Dihydromyrcenol plays a significant role in chemical synthesis, particularly in olefin cross-metathesis reactions. It is used as a hydrated masked form of citronellene to address the selectivity issue caused by the presence of two double bonds in many terpenes. Studies have shown that using ruthenium catalysts, dihydromyrcenol can react with various olefins to produce expected products in good yields. This process also includes regenerating the masked double bond through an acid-catalyzed elimination reaction, allowing for further cross-metathesis with another olefin (Borré et al., 2011).
Hepatoprotective Effects
Research has investigated the hepatoprotective effects of dihydromyrcenol. In an experimental model of acute hepatic injury induced by carbon tetrachloride, dihydromyrcenol was found to significantly reduce associated ballooning degeneration and apoptotic cell counts. This suggests its potential in treating liver injuries (Bayram et al., 2011).
Ionic Liquid Media Reactions
Dihydromyrcenol's reaction in ionic liquid media is also of interest. It undergoes selective acid-catalyzed hydration in these media. The tuneable physicochemical properties of ionic liquids allow for the development of either biphasic or triphasic systems, maintaining high selectivity to dihydromyrcenol over a wide range of reaction conditions (Davey et al., 2010).
Biological Activities
Dihydromyrcenol's biological activities include antioxidative, anti-inflammatory, anticancer, antimicrobial, cell death-mediating, lipid, and glucose metabolism-regulatory activities. Its ability to scavenge or potentiate ROS (Reactive Oxygen Species) selectively affects cancer cells without harming normal cells. However, its low bioavailability is a limiting factor for potential applications (Li et al., 2017).
Pharmacological Role in Metabolic Diseases
Dihydromyrcenol, also known as dihydromyricetin or ampelopsin, has shown potential in treating various metabolic diseases, including diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. This is attributed to its antitumor, anti-inflammatory, organ-protective, and metabolic regulation effects (Tong et al., 2019).
Sensory Perception
Dihydromyrcenol has been studied in the context of sensory perception, particularly in odor perception. An experiment demonstrated that dihydromyrcenol's odor character shifts in contrast to prior exposure to prototypical odors, suggesting its role in influencing sensory perception (Lawless, 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dimethyloct-7-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-5-9(2)7-6-8-10(3,4)11/h5,9,11H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNQECSCDATQEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8029317 | |
Record name | 1,1,5-Trimethyl-6-heptenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid | |
Record name | 7-Octen-2-ol, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dihydromyrcenol | |
CAS RN |
18479-58-8 | |
Record name | 2,6-Dimethyl-7-octen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18479-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethyl-7-octen-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Octen-2-ol, 2,6-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,5-Trimethyl-6-heptenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8029317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dimethyloct-7-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHYDROMYRCENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46L1B02ND9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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